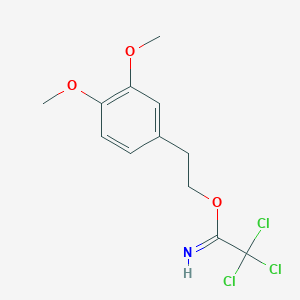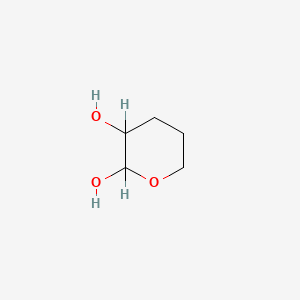
Benzyl chloromethyl pentanedioate
Overview
Description
Benzyl chloromethyl pentanedioate is an organic compound that belongs to the class of esters It is characterized by the presence of a benzyl group, a chloromethyl group, and a pentanedioate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: Benzyl chloromethyl pentanedioate can be synthesized through the esterification of pentanedioic acid with benzyl chloromethyl ether. The reaction typically involves the use of a strong acid catalyst such as sulfuric acid or hydrochloric acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve the yield. The use of advanced purification techniques such as distillation and crystallization ensures the production of high-purity this compound suitable for various applications.
Types of Reactions:
Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the chloromethyl group is replaced by other nucleophiles such as hydroxide ions, amines, or thiols.
Oxidation Reactions: The benzyl group in this compound can be oxidized to form benzaldehyde or benzoic acid under appropriate conditions using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction Reactions: The ester functional group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide, ammonia, or thiols in polar solvents like water or ethanol.
Oxidation: Potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents like ether or tetrahydrofuran.
Major Products:
Substitution: Formation of benzyl hydroxymethyl pentanedioate, benzyl aminomethyl pentanedioate, or benzyl thiomethyl pentanedioate.
Oxidation: Formation of benzaldehyde or benzoic acid.
Reduction: Formation of benzyl chloromethyl pentanediol.
Scientific Research Applications
Benzyl chloromethyl pentanedioate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Employed in the study of enzyme-catalyzed reactions and as a substrate in biochemical assays.
Medicine: Investigated for its potential use in drug delivery systems and as a prodrug for targeted therapy.
Industry: Utilized in the production of polymers, resins, and other materials with specific properties.
Mechanism of Action
The mechanism of action of benzyl chloromethyl pentanedioate involves its interaction with specific molecular targets and pathways. The chloromethyl group can act as an alkylating agent, forming covalent bonds with nucleophilic sites in biomolecules such as proteins and nucleic acids. This can lead to the modification of the biological activity of these molecules, affecting various cellular processes.
Comparison with Similar Compounds
- Benzyl chloromethyl acetate
- Benzyl chloromethyl butanoate
- Benzyl chloromethyl hexanedioate
Comparison: Benzyl chloromethyl pentanedioate is unique due to its specific ester structure, which imparts distinct chemical properties compared to other similar compounds. The presence of the pentanedioate moiety provides additional sites for chemical modification, making it a versatile intermediate in organic synthesis. Additionally, its reactivity towards nucleophiles and oxidizing agents makes it suitable for a wide range of chemical transformations.
Properties
IUPAC Name |
1-O-benzyl 5-O-(chloromethyl) pentanedioate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15ClO4/c14-10-18-13(16)8-4-7-12(15)17-9-11-5-2-1-3-6-11/h1-3,5-6H,4,7-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBLPANGSHMDGIV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)CCCC(=O)OCCl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15ClO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50599252 | |
| Record name | Benzyl chloromethyl pentanedioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50599252 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
87343-61-1 | |
| Record name | Benzyl chloromethyl pentanedioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50599252 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-[6-oxo-4-(trifluoromethyl)-1,6-dihydro-2-pyrimidinyl]-1,2,4,5,6,7-hexahydro-3H-indazol-3-one](/img/structure/B3057949.png)
![2-Methyl-6-[(4-phenylpiperidino)methyl]-4-pyrimidinol](/img/structure/B3057951.png)
![L-Tryptophan, N-[(2-nitrophenyl)sulfonyl]-](/img/structure/B3057952.png)








![4-[2-(Dimethylamino)ethoxy]-3-ethoxybenzaldehyde](/img/structure/B3057967.png)


